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Compound of Interest

Compound Name:
5-(1,5-dimethyl-1H-pyrazol-4-

yl)isoxazole

CAS No.: 925179-53-9

Cat. No.: B1277244

Get Quote

The compound 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole represents a confluence of two

pharmacologically significant heterocyclic cores: pyrazole and isoxazole. Derivatives of these

scaffolds are integral to numerous drug development programs, exhibiting a wide array of

biological activities.[1][2] Consequently, the precise structural characterization of novel

analogues like this is a critical step in medicinal chemistry and materials science. Mass

spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing not

only definitive molecular weight confirmation but also invaluable structural insights through

controlled fragmentation analysis.

This guide offers a comprehensive exploration of the mass spectrometric behavior of 5-(1,5-
dimethyl-1H-pyrazol-4-yl)isoxazole. We will delve into the theoretical underpinnings of its

ionization and fragmentation, present a validated experimental workflow, and provide expert

guidance on interpreting the resulting spectral data. The causality behind methodological

choices is emphasized, reflecting a field-proven approach to ensure data integrity and

trustworthiness.
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Molecular Profile and Structural Characteristics
A foundational understanding of the analyte's structure is paramount for predicting its behavior

within the mass spectrometer.

Molecular Formula: C₉H₉N₃O

Average Molecular Weight: 191.19 g/mol

Monoisotopic Molecular Weight: 191.0746 g/mol

Core Components: The molecule consists of a 1,5-dimethyl-1H-pyrazole ring linked at its 4-

position to the 5-position of an isoxazole ring. This linkage and the inherent properties of

each ring system dictate the fragmentation pathways.

Caption: Chemical structure of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole.

Ionization Methodology: The Rationale for Electron
Ionization (EI)
The choice of ionization technique is critical and depends on the analyte's properties and the

analytical goal. For a relatively volatile and thermally stable small molecule like 5-(1,5-
dimethyl-1H-pyrazol-4-yl)isoxazole, Electron Ionization (EI) is the preferred method for initial

characterization.

Why EI?

Structural Detail: EI is a "hard" ionization technique that imparts significant energy to the

analyte molecule, typically using 70 eV electrons.[3][4] This energy surplus induces

extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass

spectrum that is invaluable for structural elucidation.[4]

Library Matching: EI spectra are highly standardized, forming the basis of extensive

commercial and public mass spectral libraries (e.g., NIST, Wiley). This allows for rapid

identification of known compounds or substructures.
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GC Compatibility: EI is the most common ionization source for Gas Chromatography-Mass

Spectrometry (GC-MS), a powerful technique for separating and analyzing components in a

mixture.

While softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI)

are useful for confirming molecular weight with minimal fragmentation, they provide less

structural information.[5] For a comprehensive guide, focusing on the detailed structural data

from EI is most instructive.

Predicted Fragmentation Pathways: A Mechanistic
Dissection
Upon ionization via EI, the 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole molecule forms a high-

energy molecular ion ([M]⁺•) at a mass-to-charge ratio (m/z) of 191. This ion is unstable and

rapidly undergoes a series of fragmentation events, driven by the inherent chemical properties

of the pyrazole and isoxazole rings.[5]

Key Fragmentation Principles:

Isoxazole Ring Instability: The N-O bond in the isoxazole ring is inherently weak and is a

primary site for initial cleavage.[6] This is a well-documented pathway for isoxazole

derivatives.[6][7]

Pyrazole Ring Scission: The fragmentation of the pyrazole ring often involves the cleavage of

the nitrogen-nitrogen bond.[8] However, N-substitution, as seen in this molecule, can

suppress this initial cleavage in favor of other pathways.[8]

Inter-ring Cleavage: The C-C single bond connecting the two heterocyclic rings is another

potential point of scission.

The following diagram illustrates the most probable fragmentation cascade for the molecular

ion at m/z 191.
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Caption: Predicted EI fragmentation pathway for 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole.

Interpretation of Key Fragments:

m/z 176 ([M-15]⁺): This ion arises from the loss of a methyl radical (•CH₃), likely from the N1-

methyl group of the pyrazole ring. This is a common fragmentation for N-methylated

heterocycles.

m/z 163 ([M-28]⁺•): The loss of a neutral carbon monoxide (CO) molecule is a characteristic

fragmentation of the isoxazole ring following the initial N-O bond cleavage and

rearrangement.[6]

m/z 95: This intense peak corresponds to the stable 1,5-dimethyl-1H-pyrazol-4-yl cation,

formed by the cleavage of the bond linking the two rings. Its stability makes it a likely

prominent peak in the spectrum.

m/z 68: Subsequent fragmentation of the pyrazolyl cation (m/z 95) via the loss of hydrogen

cyanide (HCN) can produce this ion, a known fragmentation pattern for pyrazoles.[9]

Experimental Protocol: A Self-Validating Workflow
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This section provides a detailed methodology for the analysis of 5-(1,5-dimethyl-1H-pyrazol-4-
yl)isoxazole using GC-MS with an EI source. The parameters are chosen to ensure robust

separation, efficient ionization, and high-quality spectral data.
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Caption: Standard experimental workflow for GC-EI-MS analysis.
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Step-by-Step Methodology
Sample Preparation:

Accurately weigh approximately 1 mg of the solid 5-(1,5-dimethyl-1H-pyrazol-4-
yl)isoxazole standard.

Dissolve the sample in 1 mL of high-purity methanol (HPLC or MS grade) in a volumetric

flask.

Vortex the solution for 30 seconds to ensure complete dissolution.

Transfer the solution to a 2 mL autosampler vial with a septum cap.

Instrumentation:

A standard benchtop Gas Chromatograph coupled to a Single Quadrupole Mass

Spectrometer is recommended (e.g., Agilent GC-MSD, Shimadzu GCMS, etc.).

Gas Chromatography (GC) Parameters:

Injection Volume: 1 µL

Injector Temperature: 250 °C

Injection Mode: Split (Split ratio 20:1, to avoid column overloading)

Carrier Gas: Helium, constant flow rate of 1.2 mL/min

GC Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

Oven Temperature Program:

Initial temperature: 100 °C, hold for 1 minute.

Ramp: Increase to 280 °C at a rate of 20 °C/min.

Final hold: Hold at 280 °C for 5 minutes.
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Mass Spectrometry (MS) Parameters:

Ion Source: Electron Ionization (EI)

Ionization Energy: 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Range: m/z 40 - 400

Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector)

Data Presentation and Interpretation
The primary outputs of the GC-MS analysis are the Total Ion Chromatogram (TIC) and the

mass spectrum of the analyte peak.

Expected Results
The TIC should show a single, sharp peak corresponding to the elution of 5-(1,5-dimethyl-1H-
pyrazol-4-yl)isoxazole. Extracting the mass spectrum from the apex of this peak will yield the

fragmentation pattern.
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Predicted m/z
Proposed Ion

Identity
Neutral Loss Significance

191 [M]⁺• (Molecular Ion) -
Confirms molecular

weight.

176 [M - CH₃]⁺ CH₃•
Indicates presence of

a labile methyl group.

163 [M - CO]⁺• CO

Characteristic of

isoxazole ring

fragmentation.[6]

95 [C₅H₇N₂]⁺ C₄H₂NO•

Stable pyrazolyl

cation; confirms the

core substructure.

68 [C₄H₆N]⁺ HCN (from m/z 95)
Confirms pyrazole ring

structure.[9]

Self-Validation: The trustworthiness of this analysis is established by the logical consistency of

the data. The presence of the molecular ion at the correct m/z (191) validates the molecular

formula. The key fragment ions (m/z 163, 95) directly correspond to the expected fragmentation

of the isoxazole and pyrazole moieties, respectively, providing a self-validating system for

structural confirmation.

Conclusion
The mass spectrometric analysis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole by GC-EI-MS

is a robust and highly informative method. A systematic approach, beginning with an

understanding of the molecule's core structure, allows for the prediction of key fragmentation

pathways. The characteristic cleavages of the isoxazole (loss of CO) and pyrazole (formation of

a stable pyrazolyl cation) moieties provide a definitive spectral fingerprint. The experimental

protocol detailed herein offers a reliable and reproducible workflow for obtaining high-quality

data, enabling researchers and drug development professionals to confidently characterize this

and structurally related compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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